N-(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-4-methylbenzamide
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Overview
Description
N~1~-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-METHYLBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzhydryl piperazine moiety linked to a phenyl group, which is further connected to a methylbenzamide group. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzhydryl piperazine intermediate. This intermediate is then reacted with a phenyl isocyanate derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-METHYLBENZAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N1-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-METHYLBENZAMIDE include strong acids and bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~1~-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-METHYLBENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-ETHYLBENZAMIDE
- N~1~-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-CHLOROBENZAMIDE
Uniqueness
N~1~-{2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PHENYL}-4-METHYLBENZAMIDE stands out due to its specific structural features, such as the presence of a methyl group on the benzamide moiety
Properties
Molecular Formula |
C32H31N3O2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C32H31N3O2/c1-24-16-18-27(19-17-24)31(36)33-29-15-9-8-14-28(29)32(37)35-22-20-34(21-23-35)30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-19,30H,20-23H2,1H3,(H,33,36) |
InChI Key |
WYVVEOGABWQCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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